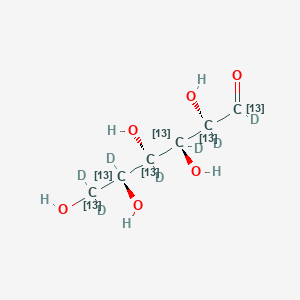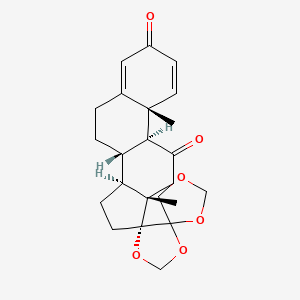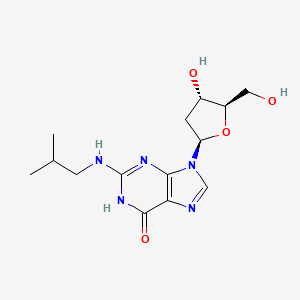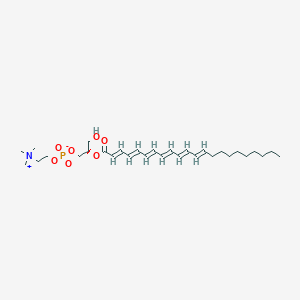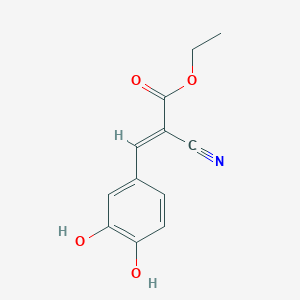
2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate
Overview
Description
“2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate” is a special chemical . It is provided by several companies including BOC Sciences and Benchchem .
Synthesis Analysis
The synthesis of “2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate” can be achieved from Ethyl cyanoacetate and Protocatechualdehyde . For more detailed synthesis procedures, it is recommended to refer to the specific synthetic routes provided by the chemical suppliers .Molecular Structure Analysis
The molecular formula of “2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate” is C12H11NO4 . Its molecular weight is 233.22 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate” include its molecular formula, molecular weight, and structure . For more detailed physical and chemical properties, it is recommended to refer to the product specifications provided by the chemical suppliers .Scientific Research Applications
Synthesis and Structural Analysis :
- A study by Larionova et al. (2013) developed a synthesis method for substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, demonstrating the potential for creating structurally complex compounds that could have applications in various chemical syntheses (Larionova et al., 2013).
Pharmaceutical Applications :
- Ren et al. (2019) researched the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate, highlighting its role as a key intermediate for the antidepressant drug duloxetine. This demonstrates the compound's significance in the pharmaceutical industry, particularly in the production of specific medication (Ren et al., 2019).
Electrochemical Applications :
- Ko et al. (2005) synthesized and studied a poly{1,4‐bis[2‐(3,4‐ethylenedioxy)thienyl]benzene} derivative, which exhibited multicolor electrochromic behavior. This research indicates potential applications in developing materials for electrochromic devices, useful in various technologies like smart windows and displays (Ko et al., 2005).
Synthesis of Heterocyclic Compounds :
- A study by Mohamed et al. (2007) involved synthesizing new cyanopyridinethiones, anticipating biological activities, and indicating the role of such compounds in developing new pharmaceuticals (Mohamed et al., 2007).
Antimicrobial and Antitumor Applications :
- The synthesis and evaluation of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate by Kariyappa et al. (2016) for its antimicrobial activity demonstrate the potential use of such compounds in developing new antimicrobial agents (Kariyappa et al., 2016).
- Shams et al. (2010) synthesized and evaluated various heterocyclic compounds derived from a similar structure for their antitumor effects, indicating potential applications in cancer treatment (Shams et al., 2010).
Safety And Hazards
properties
IUPAC Name |
ethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)9(7-13)5-8-3-4-10(14)11(15)6-8/h3-6,14-15H,2H2,1H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHIHNWEZPLHGV-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)O)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156561 | |
| Record name | 2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, ethyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate | |
CAS RN |
132464-92-7 | |
| Record name | 2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, ethyl ester, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132464-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, ethyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![FARNESYL PYROPHOSPHATE-[1-3H(N)] TRIAMMONIUM SALT](/img/no-structure.png)
![2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B1147141.png)
![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)
